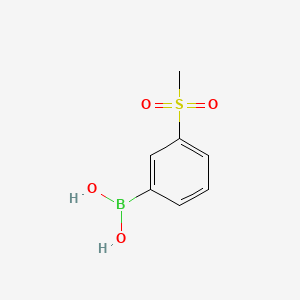

3-(Methylsulfonyl)phenylboronic acid

Description

3-(Methylsulfonyl)phenylboronic acid (CAS 373384-18-0, molecular formula C₇H₉BO₄S) is a boronic acid derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the meta position of the phenyl ring. This electron-withdrawing group enhances the compound’s acidity and reactivity, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . It is typically prepared via palladium-catalyzed coupling of iodinated precursors with boronic acid reagents, yielding high-purity (>99%) crystalline solids . Applications span pharmaceuticals, materials science, and biochemical sensing, where its sulfonyl group modulates binding specificity and reaction kinetics .

Properties

IUPAC Name |

(3-methylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFFUMBZBGETES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378541 | |

| Record name | 3-(Methylsulfonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373384-18-0 | |

| Record name | 3-(Methylsulfonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylsulphonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation of Aryl Halides

This is the most common and efficient method for preparing arylboronic acids, including this compound.

- Starting Material: 3-(Methylsulfonyl)aryl bromide or iodide

- Reagents: Bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate)

- Solvent: Typically dimethylformamide (DMF) or dioxane

- Conditions: Heating at 80–100 °C under inert atmosphere for several hours

- Workup: Hydrolysis of the boronate ester intermediate to yield the free boronic acid

$$

\text{3-(Methylsulfonyl)aryl-Br} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}} \text{3-(Methylsulfonyl)aryl-B(pin)} \xrightarrow{\text{Hydrolysis}} \text{this compound}

$$

- High regioselectivity and functional group tolerance

- Scalable and reproducible

- Mild conditions preserve sensitive groups

Conversion from Boronic Acid Pinacol Esters

This compound pinacol ester is often synthesized first and then converted to the free boronic acid.

- Preparation of Pinacol Ester: Via Miyaura borylation as above

- Hydrolysis: Treatment with aqueous acid (e.g., HCl or acetic acid) or fluoride sources to remove pinacol protecting group

- Pinacol esters are more stable and easier to purify

- Allows storage and handling before conversion to boronic acid

- Hydrolysis conditions optimized to avoid decomposition of methylsulfonyl group

- Quantitative conversion to boronic acid achieved under mild acidic conditions.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pd-Catalyzed Miyaura Borylation | 3-(Methylsulfonyl)aryl bromide/iodide | B2pin2, Pd catalyst, KOAc, DMF, 80–100 °C | 70–90 | High selectivity, mild conditions | Requires halogenated precursors |

| Lithiation and Boronation | 3-(Methylsulfonyl)benzene | n-BuLi or LDA, B(OMe)3, -78 °C | 50–75 | Direct, no halides needed | Sensitive to moisture, harsh base |

| Pinacol Ester Hydrolysis | 3-(Methylsulfonyl)arylboronate ester | Acidic aqueous hydrolysis | ~95 | Stable intermediates, easy storage | Requires prior ester synthesis |

Notes on Purification and Characterization

- Purification is typically achieved by recrystallization or chromatography.

- Characterization includes NMR (¹H, ¹³C, ¹¹B), IR spectroscopy, and mass spectrometry to confirm structure and purity.

- The methylsulfonyl group is stable under typical purification conditions.

Summary of Research Findings

- The palladium-catalyzed Miyaura borylation is the most widely adopted and efficient method for preparing this compound, offering high yields and functional group compatibility.

- Lithiation methods provide an alternative when halogenated precursors are unavailable but require more stringent conditions.

- Pinacol ester intermediates are valuable for handling and storage before conversion to the free boronic acid.

- The methylsulfonyl substituent is robust under these synthetic conditions, allowing for straightforward preparation without protective group strategies.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The methylsulfonyl group can be reduced to a methylthio group under specific conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products

Suzuki-Miyaura Coupling: The major product is a biaryl compound.

Oxidation: The major product is a phenol.

Reduction: The major product is a methylthio-substituted phenylboronic acid.

Scientific Research Applications

Organic Synthesis

3-(Methylsulfonyl)phenylboronic acid serves as a crucial intermediate in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This reaction is instrumental in forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules.

Key Features:

- Reactivity: The boronic acid group can undergo reactions with various electrophiles, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

- Versatile Applications: It is used to synthesize derivatives of polyolefins, styrenes, and biphenyls, which are essential components in many natural products and organic materials .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Its ability to bind selectively to certain biological targets enhances its utility in drug development.

Case Study:

- Cancer Treatment: Research has demonstrated that phenylboronic acids can improve cancer cell imaging and treatment by binding to glycans on cancer cell surfaces. This property facilitates targeted drug delivery systems aimed at enhancing the efficacy of anticancer agents .

Materials Science

The compound has also been explored for its applications in materials science, particularly in the development of functional materials such as hydrogels.

Key Innovations:

- Glucose-Sensitive Hydrogels: Recent advancements have led to the creation of phenylboronic acid-based hydrogels that respond to glucose levels. These hydrogels are designed for self-regulated drug delivery systems, which are particularly beneficial for diabetes management .

- Self-Healing Properties: The integration of this compound into polymer matrices has resulted in materials that exhibit self-healing capabilities when exposed to specific stimuli .

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)phenylboronic acid in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Effects

The methylsulfonyl group distinguishes 3-(methylsulfonyl)phenylboronic acid from other phenylboronic acid derivatives. Key comparisons include:

Table 1: Structural and Electronic Properties of Selected Boronic Acids

| Compound | Substituent | Position | Molecular Weight | pKa* | Reactivity in Suzuki Coupling |

|---|---|---|---|---|---|

| This compound | -SO₂CH₃ | 3 | 200.02 | ~8.5 | High (electron-deficient aryl) |

| Phenylboronic acid (PBA) | -H | - | 121.93 | 10.05 | Moderate |

| 3-Chlorophenylboronic acid | -Cl | 3 | 156.57 | ~8.9 | High |

| 4-(Methylsulfonyl)phenylboronic acid | -SO₂CH₃ | 4 | 200.02 | ~8.5 | High (similar to meta isomer) |

| 3-(Propionamido)phenylboronic acid | -NHCOCH₂CH₃ | 3 | 207.04 | ~7.8 | Moderate (H-bonding effects) |

*Estimated pKa values based on substituent electronic effects. Sulfonyl groups lower pKa by stabilizing the boronate anion .

Key Observations :

- Positional Isomerism : The meta-substituted sulfonyl group in this compound confers distinct steric and electronic properties compared to para-substituted analogs (e.g., 4-(methylsulfonyl)phenylboronic acid). Meta substitution may hinder π-π stacking in biochemical interactions but enhances regioselectivity in cross-coupling reactions .

- Electron-Withdrawing Effects : The -SO₂CH₃ group reduces the boronic acid’s pKa (~8.5 vs. ~10.05 for PBA), enabling reactivity at near-physiological pH, a critical feature for biosensing applications .

Table 2: Binding Constants (K) with Neu5Ac at pH 7.4

| Compound | Binding Constant (M⁻¹) | Proposed Binding Site |

|---|---|---|

| 3-(Propionamido)phenylboronic acid | 37.6 ± 3.1 | Glycerol tail (C-7/C-8) |

| Phenylboronic acid (PBA) | 11.6 ± 1.9 | α-Hydroxycarboxylate (C-1/C-2) |

| This compound | Not reported | Likely α-hydroxycarboxylate* |

*Hypothesized based on electronic similarity to PBA. Sulfonyl groups may compete with boronate-diol esterification, altering binding mechanisms .

Contradictory Findings :

- Otsuka et al. proposed that 3-substituted boronic acids bind Neu5Ac via the glycerol tail, while Djanashvili et al. argued for α-hydroxycarboxylate interactions at physiological pH .

Table 3: Reaction Performance vs. Analogs

| Boronic Acid | Reaction Partner | Yield (%) | Conditions |

|---|---|---|---|

| This compound | 3-Iodo-1H-indazole-5-carboxylic acid | 86 | Pd(PPh₃)₄, EtOH/H₂O, 120°C |

| 4-(Methylsulfonyl)phenylboronic acid | 2-Bromopyridine | 78 | Pd(OAc)₂, K₂CO₃, DMF |

| 3-Chlorophenylboronic acid | 5-Bromo-2-fluorobenzene | 72 | PdCl₂(dppf), THF |

Advantages :

- Higher yields compared to chlorinated analogs due to enhanced electrophilicity.

- Compatibility with aqueous conditions, unlike more hydrophobic derivatives (e.g., BOC-amino-substituted boronic acids) .

Biological Activity

3-(Methylsulfonyl)phenylboronic acid (CAS No. 373384-18-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a boronic acid functional group attached to a phenyl ring, along with a methylsulfonyl substituent, which enhances its solubility and bioavailability. The following sections explore its biological activity, mechanisms of action, and potential applications in drug development.

- Molecular Formula: C₇H₉BO₄S

- Molecular Weight: 200.02 g/mol

- Structure: The presence of the methylsulfonyl group contributes unique properties that may influence the compound's interaction with biological targets.

This compound primarily acts through the formation of reversible complexes with diols and other biological molecules. This ability allows it to inhibit specific enzymes and pathways relevant to various diseases, including cancer and diabetes. The mechanism can be summarized as follows:

- Enzyme Inhibition: The compound interacts with glycosylation enzymes, which are crucial in many biological processes.

- Boronate Ester Formation: It forms stable boronate esters with polyols, influencing cellular signaling pathways.

- Complex Formation: Studies utilizing techniques like nuclear magnetic resonance (NMR) and mass spectrometry have elucidated binding affinities and mechanisms of action against target enzymes.

Biological Activity

Research indicates that this compound exhibits several key biological activities:

- Anticancer Properties: It has shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways associated with tumor growth .

- Enzyme Inhibition: The compound has been studied for its inhibitory effects on beta-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics .

- Diabetes Management: Its interactions with glucose-regulating enzymes suggest potential applications in managing diabetes through the modulation of glycemic control .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various phenylboronic acids, this compound demonstrated significant cytotoxicity against several cancer cell lines. The compound was found to induce apoptosis in HeLa cells with an IC50 value in the micromolar range, indicating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of phenylboronic acids on class A and class C beta-lactamases. This compound was identified as a low micromolar inhibitor, effectively restoring the susceptibility of resistant Klebsiella pneumoniae strains to meropenem when used in combination therapies .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₇H₉BO₄S | Anticancer, enzyme inhibitor |

| 3-(Aminophenyl)boronic acid | C₇H₈BNO₂ | Anticancer, anti-inflammatory |

| 4-(Methylsulfonyl)phenylboronic acid | C₇H₉BO₄S | Similar properties but different substitution pattern |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.